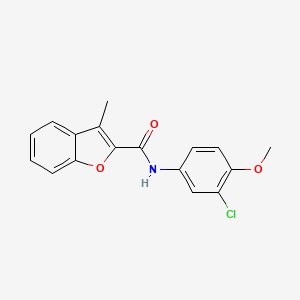

N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Descripción

N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methyl group at position 3 and a carboxamide-linked 3-chloro-4-methoxyphenyl moiety.

Propiedades

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-11-7-8-15(21-2)13(18)9-11/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERJXQUQVAQMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Análisis Bioquímico

Temporal Effects in Laboratory Settings

The changes in the effects of N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not yet available.

Metabolic Pathways

The metabolic pathways that N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not yet documented.

Subcellular Localization

The subcellular localization of N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not yet documented.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The 3-chloro-4-methoxyphenyl group is a recurring motif in bioactive compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Substituent Effects on Potency and Selectivity

- Chloro vs. Fluoro Substitutions : Fragment 5 (3-chloro-4-fluorobenzamide) exhibits higher potency than Fragment 15 due to the synergistic effects of chloro (halogen bonding) and fluoro (electron-withdrawing) groups .

- Methoxy Group Impact: The methoxy group in the target compound may enhance solubility but could reduce membrane permeability compared to non-polar substituents like methyl or trifluoromethyl .

- Benzofuran vs.

Toxicity and Regulatory Considerations

- Metoxuron: Banned in 1990 due to carcinogenicity, underscoring the importance of substituent choice and metabolic pathways in safety profiles .

- Halogenated Analogs : While chloro and fluoro groups improve binding affinity, they may increase environmental persistence or toxicity, necessitating careful risk-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.